molecular formula C23H16FN3O4S2 B2986499 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898466-44-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2986499
M. Wt: 481.52
InChI Key: SAVBURAYWZWNAV-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, also known as CFT-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds with structures similar to the mentioned chemical have been studied for their potential in cardiac electrophysiology. Research has shown that certain N-substituted benzamide derivatives exhibit significant potency in in vitro assays, comparable to established class III agents used in clinical trials for arrhythmias. This indicates the potential application of such compounds in developing new therapeutic agents for cardiac conditions (Morgan et al., 1990).

Antimalarial and Antiviral Properties

Investigations into sulfonamide derivatives, including those with thiazole moieties, have shown promise in antimalarial activities. Theoretical studies and molecular docking have suggested that certain configurations could be effective against malaria, with additional potential against COVID-19 due to binding affinities with key viral proteins (Fahim & Ismael, 2021).

Antimicrobial Applications

Research into coumarin-thiazole derivatives has highlighted their significant antimicrobial activity, making them suitable for incorporation into polymers for antimicrobial coatings. Such applications are particularly relevant in healthcare settings to prevent microbial infections (El‐Wahab et al., 2014).

Metabolic Stability in Drug Development

The modification of heterocyclic rings in compounds similar to the one has been explored to improve metabolic stability, a crucial factor in drug development. By altering the heterocyclic components, researchers aim to reduce metabolic deacetylation, thus enhancing the compound's stability and efficacy (Stec et al., 2011).

Sensory Applications

Compounds incorporating coumarin and thiazole structures have been developed as sensitive probes for detecting specific ions like Cr3+ in biological systems. This application is particularly relevant in environmental monitoring and bioimaging, providing tools for the detection of metal ions in living cells (Mani et al., 2018).

Synthesis and Characterization for Potential Applications

Further research into the synthesis and characterization of related sulfonamide benzothiazole compounds has explored their potential as antimicrobial agents. Such studies contribute to the broader understanding of these compounds' properties and potential applications in medicine and materials science (Jagtap et al., 2010).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S2/c24-15-8-10-17(11-9-15)33(29,30)27-16-5-3-4-14(12-16)22(28)26-23-25-21-18-6-1-2-7-19(18)31-13-20(21)32-23/h1-12,27H,13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVBURAYWZWNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

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